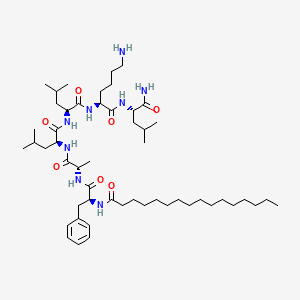
Palmitoyl hexapeptide-14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palmitoyl hexapeptide-14, also known as Palmitoyl hexapeptide-6, is a bioactive peptide widely recognized for its anti-aging properties. This compound is a short chain of amino acids linked to a palmitoyl group, which enhances its ability to penetrate the skin. It stimulates the proliferation of dermal fibroblast cells, boosting collagen production and improving skin elasticity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Palmitoyl hexapeptide-14 is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents like HBTU or DIC.
Cleavage of the peptide: from the resin using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).
Purification: of the peptide using HPLC (high-performance liquid chromatography).
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale SPPS, followed by purification and lyophilization to obtain the final product. The process is optimized for high yield and purity, ensuring the peptide’s efficacy in cosmetic formulations .
Analyse Des Réactions Chimiques
Types of Reactions
Palmitoyl hexapeptide-14 primarily undergoes peptide bond formation during its synthesis. It can also participate in:
Oxidation: Exposure to oxidizing agents can lead to the oxidation of amino acid side chains.
Reduction: Reducing agents can break disulfide bonds if present.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Coupling Reagents: HBTU, DIC, and EDC are commonly used in peptide synthesis.
Cleavage Reagents: TFA is used to cleave the peptide from the resin.
Oxidizing Agents: Hydrogen peroxide or other peroxides.
Reducing Agents: DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).
Major Products Formed
The primary product of these reactions is this compound itself. Oxidation and reduction reactions can lead to modified peptides with altered properties .
Applications De Recherche Scientifique
Palmitoyl hexapeptide-14 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and proliferation.
Medicine: Explored for its potential in wound healing and anti-inflammatory treatments.
Industry: Widely used in the cosmetic industry for its anti-aging properties, improving skin elasticity, and reducing wrinkles
Mécanisme D'action
Palmitoyl hexapeptide-14 exerts its effects by stimulating the proliferation of dermal fibroblast cells, which are responsible for collagen production. It inhibits matrix metalloproteinases (MMPs), enzymes that break down collagen and elastin in the skin. By doing so, it helps rebuild the skin’s extracellular matrix (ECM), improving elasticity and water retention .
Comparaison Avec Des Composés Similaires
Similar Compounds
Palmitoyl pentapeptide-4: Known for its collagen-boosting properties.
Acetyl hexapeptide-8: Often referred to as a “Botox-like” peptide for its ability to reduce muscle contractions.
Palmitoyl tetrapeptide-7: Reduces inflammation and improves skin texture.
Uniqueness
Palmitoyl hexapeptide-14 stands out due to its dual action of stimulating collagen production and inhibiting MMPs. This makes it particularly effective in anti-aging formulations, providing both immediate and long-term benefits .
Propriétés
Formule moléculaire |
C52H92N8O7 |
|---|---|
Poids moléculaire |
941.3 g/mol |
Nom IUPAC |
N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]hexadecanamide |
InChI |
InChI=1S/C52H92N8O7/c1-9-10-11-12-13-14-15-16-17-18-19-20-24-30-46(61)56-45(35-40-27-22-21-23-28-40)50(65)55-39(8)48(63)59-43(33-37(4)5)52(67)60-44(34-38(6)7)51(66)57-41(29-25-26-31-53)49(64)58-42(47(54)62)32-36(2)3/h21-23,27-28,36-39,41-45H,9-20,24-26,29-35,53H2,1-8H3,(H2,54,62)(H,55,65)(H,56,61)(H,57,66)(H,58,64)(H,59,63)(H,60,67)/t39-,41-,42-,43-,44-,45-/m0/s1 |
Clé InChI |
QOJFGLKMGVFTQV-AGPWLXQASA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-methoxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate;N,N-diethylethanamine](/img/structure/B12369747.png)
![4-[3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-enyl]cyclohexane-1-carboxylic acid](/img/structure/B12369761.png)
![(2S,4R)-1-[(2S)-2-[10-[4-[(4-chlorophenyl)-[4-(5-methyl-4-nitro-1,2-oxazole-3-carbonyl)piperazin-1-yl]methyl]phenoxy]decanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12369762.png)






![2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B12369811.png)

![2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide;formic acid](/img/structure/B12369817.png)
![[(2S,3R)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate](/img/structure/B12369821.png)

